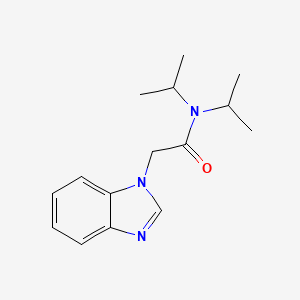![molecular formula C21H22N2O2S B4446942 N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4446942.png)
N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide
Übersicht
Beschreibung
N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide, also known as PBNS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBNS is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's, and Parkinson's. In biochemistry, N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide has been used as a tool to study protein-ligand interactions and protein conformational changes. In neuroscience, N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide has been used as a fluorescent probe to study neurotransmitter release and synaptic plasticity.
Wirkmechanismus
N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide acts as a competitive inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide binds to the active site of carbonic anhydrase, preventing the binding of carbon dioxide and reducing the enzyme's activity. This mechanism of action has been extensively studied using various techniques, such as X-ray crystallography and enzyme kinetics.
Biochemical and Physiological Effects
N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of protein-ligand interactions, and the regulation of neurotransmitter release. These effects have been studied using various techniques, such as enzyme assays, fluorescence spectroscopy, and electrophysiology.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide has several advantages for lab experiments, including its high solubility in water and its fluorescent properties, which allow for easy detection and monitoring. However, N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide, including the development of new synthesis methods, the investigation of its potential as a drug candidate for various diseases, the exploration of its applications in biochemistry and neuroscience, and the optimization of its properties for lab experiments. Additionally, the use of N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide in combination with other compounds or techniques may lead to new discoveries and applications.
Eigenschaften
IUPAC Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,21-12-9-18-5-1-2-6-19(18)15-21)22-16-17-7-10-20(11-8-17)23-13-3-4-14-23/h1-2,5-12,15,22H,3-4,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXPTSPTFNHOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4446867.png)
![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4446877.png)
![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446887.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4446889.png)
![4-[bis(4-fluorophenyl)methyl]-N-(2-furylmethyl)-1-piperazinecarboxamide](/img/structure/B4446893.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4446903.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4446919.png)
![1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4446933.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chloro-6-fluorophenyl)methanesulfonamide](/img/structure/B4446947.png)
![3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446951.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446955.png)
![N-(2-ethoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446961.png)
![[4-(dimethylamino)benzyl][(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4446962.png)
